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The landscape of oral treatments for moderate-to-severe plaque psoriasis is rapidly evolving

with the advent of Janus kinase (JAK) inhibitors. This guide provides a detailed comparison of

peficitinib against other prominent JAK inhibitors, including tofacitinib, upadacitinib, and

deucravacitinib, with a focus on their efficacy, safety, and underlying mechanisms of action,

supported by experimental data from clinical trials.

Mechanism of Action: Targeting the JAK-STAT
Pathway
Psoriasis is an immune-mediated disease where cytokines like interleukins (IL)-12, IL-23, and

interferons play a crucial role in driving inflammation and keratinocyte hyperproliferation. These

cytokines signal through the JAK-STAT pathway.[1][2] JAK inhibitors are small molecules that

interfere with this pathway, thereby reducing the inflammatory cascade.

The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2

(TYK2). Different JAK inhibitors exhibit varying degrees of selectivity for these kinases, which

influences their efficacy and safety profiles.

Peficitinib (ASP015K) is a pan-JAK inhibitor, meaning it broadly inhibits multiple JAK

enzymes, including JAK1, JAK2, and JAK3.[3][4]

Tofacitinib primarily inhibits JAK1 and JAK3.[1]
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Upadacitinib is a selective JAK1 inhibitor.

Deucravacitinib is a selective TYK2 inhibitor, acting through a distinct allosteric mechanism.

The differential inhibition of JAK enzymes by these agents leads to varied impacts on

downstream signaling pathways.
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Figure 1: JAK-STAT Signaling Pathway and Inhibition Points

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8058424?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8058424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Efficacy
The primary measures of efficacy in psoriasis clinical trials are the Psoriasis Area and Severity

Index (PASI) and the static Physician's Global Assessment (sPGA). A 75% improvement in

PASI score (PASI 75) is a common primary endpoint.

Drug Dose
PASI 75
Response
Rate

sPGA 0/1
(Clear/Almost
Clear)
Response
Rate

Trial

Peficitinib 100 mg BID

Significant

improvement vs.

placebo

(p<0.001)

Significant

improvement vs.

placebo

(p<0.001)

Phase 2a

Tofacitinib 5 mg BID
4.38 (RR vs.

placebo)

3.93 (RR vs.

placebo)

OPT Pivotal 1 &

2

10 mg BID
Higher than 5 mg

BID

Higher than 5 mg

BID

OPT Pivotal 1 &

2

Upadacitinib 15 mg QD 63% at Week 16

Not a primary

endpoint for

psoriasis studies

SELECT-PsA 1

30 mg QD 62% at Week 16

Not a primary

endpoint for

psoriasis studies

SELECT-PsA 1

Deucravacitinib 6 mg QD
~58.4% at Week

16

Superior to

placebo and

apremilast

POETYK PSO-1

Note: Direct head-to-head trial data for peficitinib against other JAK inhibitors in psoriasis is

limited. The data for upadacitinib is from studies in psoriatic arthritis, where skin manifestations

were also assessed. A network meta-analysis suggested that deucravacitinib showed superior

efficacy and safety for treating moderate-to-severe psoriasis over other included oral drugs.
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Another network meta-analysis indicated that tofacitinib at 15 mg twice a day had the highest

probability of achieving PASI 75.

Safety and Tolerability Profile
The safety profile of JAK inhibitors is a critical consideration due to their systemic

immunosuppressive effects. Common adverse events (AEs) include infections, and some have

warnings regarding more serious events.

Drug Common Adverse Events
Serious Adverse Events of
Interest

Peficitinib

Nasopharyngitis, diarrhea,

acne, back pain, contact

dermatitis.

No serious adverse events

were reported in the Phase 2a

psoriasis trial.

Tofacitinib

Upper respiratory tract

infections, headache, diarrhea,

nasopharyngitis.

Serious infections,

malignancies, major adverse

cardiovascular events (MACE),

thrombosis (FDA black box

warning).

Upadacitinib

Upper respiratory tract

infections, acne, herpes

simplex, headache.

Serious infections,

malignancies, MACE,

thrombosis (FDA black box

warning).

Deucravacitinib

Nasopharyngitis, upper

respiratory tract infection,

acne.

Lower rates of serious adverse

events compared to non-

selective JAK inhibitors. No

black box warning for MACE or

thrombosis.

Experimental Protocols
The clinical trials for these JAK inhibitors generally follow a randomized, double-blind, placebo-

controlled design, especially in the initial phases.
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Figure 2: Generalized Clinical Trial Workflow for JAK Inhibitors

Key Methodological Components:

Patient Population: Adults with moderate-to-severe chronic plaque psoriasis, typically

defined by a PASI score ≥ 12, sPGA score ≥ 3, and body surface area (BSA) involvement ≥

10%.
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Study Design:

Peficitinib (Phase 2a): A multicenter, double-blind, randomized, placebo-controlled study

over 6 weeks.

Tofacitinib (OPT Pivotal 1 & 2): Phase 3, multi-site, double-blind, placebo-controlled,

randomized, 52-week, parallel-group studies.

Deucravacitinib (POETYK PSO-1 & 2): Global Phase 3, multicenter, randomized, double-

blind, placebo- and active-controlled (apremilast) trials.

Upadacitinib (SELECT-PsA 1 & 2): Phase 3, randomized, double-blind, placebo- and

active-controlled (adalimumab in SELECT-PsA 1) studies in patients with psoriatic arthritis.

Interventions:

Oral administration of the investigational JAK inhibitor at varying doses.

Placebo control.

Active comparator (e.g., apremilast for deucravacitinib, adalimumab for upadacitinib).

Primary Endpoints:

Proportion of patients achieving PASI 75 at a specified time point (e.g., week 12 or 16).

Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at a

specified time point.

Safety Assessments: Monitoring and recording of all adverse events, serious adverse

events, and laboratory abnormalities throughout the study.

Conclusion
Peficitinib, as a pan-JAK inhibitor, has demonstrated efficacy in early-phase trials for psoriasis.

However, the current landscape is increasingly favoring more selective JAK inhibitors to

potentially optimize the benefit-risk profile. Deucravacitinib, with its selective TYK2 inhibition,

has shown a strong efficacy and safety profile in large Phase 3 trials, positioning it as a
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significant oral therapeutic option. Tofacitinib and upadacitinib, while effective, carry boxed

warnings that necessitate careful patient selection and monitoring. The development and

comparison of these agents underscore the importance of understanding the nuances of JAK

selectivity in the treatment of psoriasis. Further head-to-head comparative studies will be

invaluable in delineating the precise therapeutic positioning of each of these innovative oral

treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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